molecular formula C26H26N2O2S B2857988 N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide CAS No. 850916-87-9

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

Cat. No. B2857988
CAS RN: 850916-87-9
M. Wt: 430.57
InChI Key: DAFJOQRSINYNDZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a thioether linkage and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group, thioether linkage, and amide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution. The thioether group might be susceptible to oxidation, and the amide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Neuroprotective Agent

This compound has potential applications as a neuroprotective agent . Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives could be designed to reduce neuronal death and improve recovery .

Anti-neuroinflammatory Agent

The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions associated with neuroinflammation. By inhibiting the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), it could help manage diseases where inflammation plays a key role .

Antitumor and Cytotoxic Agent

Thiazole derivatives, which are structurally related to this compound, have been reported to exhibit antitumor and cytotoxic activities . These properties are valuable in the development of new cancer therapies, particularly for targeting specific tumor cell lines with minimal side effects .

Antimicrobial and Antifungal Agent

Compounds with a thiazole moiety have demonstrated significant antimicrobial and antifungal activities. This suggests that our compound of interest could be modified to enhance these properties, leading to the development of new antimicrobial and antifungal drugs .

Analgesic and Anti-inflammatory Agent

The compound’s framework is conducive to modification for analgesic and anti-inflammatory applications. By targeting specific pathways involved in pain and inflammation, derivatives of this compound could be synthesized to create more effective and safer pain relief medications .

Chemical Reaction Accelerator

Thiazole derivatives are known to act as chemical reaction accelerators . This implies that the compound could be utilized in various chemical reactions to increase the rate of reaction, thereby improving efficiency in chemical synthesis processes .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its safety profile. If it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-30-21-14-12-20(13-15-21)25-26(22-9-5-6-10-23(22)28-25)31-18-17-27-24(29)16-11-19-7-3-2-4-8-19/h2-10,12-15,28H,11,16-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFJOQRSINYNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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